2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine is an organic compound with a unique structure that combines a dimethylphenyl group with an isoindoline framework
Preparation Methods
The synthesis of 2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves the reaction of 3,4-dimethylaniline with phthalic anhydride under specific conditions. The reaction is carried out in a solvent such as toluene, and the mixture is heated to reflux. After the reaction is complete, the product is isolated and purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and biological activity.
2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one:
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-7-8-14(9-12(11)2)18-10-13-5-3-4-6-15(13)16(18)17/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYYCCXUOVNURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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